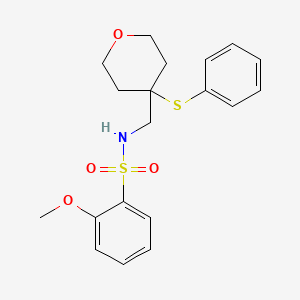
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23NO4S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, identified by its CAS number 1797577-79-7, is a sulfonamide derivative with potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H23NO4S2, with a molecular weight of 393.5 g/mol. Its structure includes a methoxy group, a phenylthio moiety, and a tetrahydro-pyran ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1797577-79-7 |
| Molecular Formula | C19H23NO4S2 |
| Molecular Weight | 393.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. The compound has been tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The mechanism of action is believed to involve inhibition of bacterial enzyme systems critical for growth and reproduction.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. It demonstrated significant anti-proliferative effects against several cancer cell lines. The presence of the tetrahydro-pyran moiety is hypothesized to enhance its interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions such as Alzheimer's disease and certain urinary tract infections.
Case Studies and Research Findings
- Antibacterial Studies : A study conducted on various synthesized sulfonamide derivatives indicated that compounds similar to this compound showed strong inhibitory effects against Escherichia coli and Staphylococcus aureus .
- Anticancer Evaluation : In a recent study focusing on the anti-proliferative properties of related compounds, the derivative was evaluated against multiple cancer cell lines, revealing IC50 values that suggest significant cytotoxicity .
- Enzyme Inhibition : The compound was tested for its inhibitory effects on AChE, yielding promising results that suggest its utility in neuropharmacology .
Eigenschaften
IUPAC Name |
2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-23-17-9-5-6-10-18(17)26(21,22)20-15-19(11-13-24-14-12-19)25-16-7-3-2-4-8-16/h2-10,20H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEFEASZPYFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














